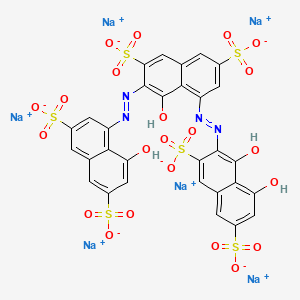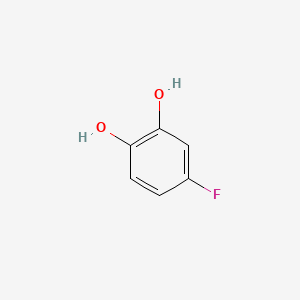
4-Fluorocatechol
Overview
Description
4-Fluorocatechol is a fluorinated aromatic compound with the molecular formula C6H5FO2 It is a derivative of catechol, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Mechanism of Action
Target of Action
4-Fluorocatechol primarily targets enzymes involved in the degradation of fluorosubstituted aromatic compounds . These enzymes, such as catechol 1,2-dioxygenase, facilitate the degradation of chloro- or bromoarenes . The role of these enzymes is to break down complex organic compounds into simpler forms that can be utilized by the organism .
Mode of Action
The interaction of this compound with its targets results in the cleavage of the compound. For instance, catechol 1,2-dioxygenase facilitates the transformation of this compound into 3-fluoromuconic acid . This transformation involves the introduction of ortho-hydroxyl groups and ring cleavage .
Biochemical Pathways
The degradation of this compound proceeds via the ortho-cleavage pathway . This pathway involves the conversion of this compound to 3-fluoromuconic acid, which can be further catabolized to 3-oxoadipate with concomitant fluoride release . This process allows the organism to utilize the carbon in the compound for energy production .
Pharmacokinetics
The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can drastically alter the bioavailability and metabolic stability of the compound .
Result of Action
The action of this compound results in the formation of simpler compounds that can be utilized by the organism. The cleavage of this compound yields 3-fluoromuconic acid, which can be further metabolized to 3-oxoadipate . This process allows the organism to harness the carbon in the compound for energy production .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of other organofluorines in the environment can affect the degradation efficiency of the compound . Additionally, the susceptibility of this compound to biodegradation is affected by the molecule structure, namely, the number and position of fluorine atoms .
Biochemical Analysis
Biochemical Properties
4-Fluorocatechol plays a crucial role in biochemical reactions, particularly in the degradation of fluorinated aromatic compounds. It is a key intermediate in the microbial degradation pathways of fluorobenzene and other fluorinated hydrocarbons. Enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are involved in the oxidative cleavage of this compound, leading to the formation of ring-cleavage products . These enzymes facilitate the breakdown of the aromatic ring, allowing further metabolism and eventual mineralization of the compound. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In microbial cells, this compound can induce the expression of specific genes involved in its degradation. This compound influences cell signaling pathways by modulating the activity of enzymes and regulatory proteins. In higher organisms, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes. Studies have shown that exposure to this compound can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, the binding of this compound to catechol dioxygenases results in the cleavage of the aromatic ring, a critical step in its degradation pathway . Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses. The presence of the fluorine atom enhances the stability of these interactions, contributing to the compound’s unique biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and stress responses . These temporal effects are crucial for understanding the compound’s behavior in different environmental and biological contexts.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, the compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, highlighting the importance of understanding the dosage thresholds for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the degradation of fluorinated aromatic compounds. The initial step in its metabolism involves hydroxylation by enzymes such as benzoate dioxygenase, leading to the formation of this compound from fluorobenzene . Subsequent steps involve the cleavage of the aromatic ring by catechol dioxygenases, resulting in the formation of ring-cleavage products that can be further metabolized and mineralized. These pathways highlight the role of this compound as a key intermediate in the biodegradation of fluorinated pollutants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate the movement of this compound across cellular membranes, ensuring its availability for metabolic processes . The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within different cellular compartments. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Within cells, this compound can be localized to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound influences its interactions with enzymes and other biomolecules, thereby affecting its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorocatechol can be synthesized through several methods. One common approach involves the biocatalytic synthesis from fluorobenzene. This method utilizes enzymes to introduce hydroxyl groups into the benzene ring, resulting in the formation of this compound . Another method involves the direct fluorination of catechol using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis routes that can be scaled up for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated quinones.
Reduction: Reduction reactions can convert it back to fluorobenzene derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include fluorinated quinones, fluorobenzene derivatives, and various substituted catechols .
Scientific Research Applications
4-Fluorocatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Comparison with Similar Compounds
3-Fluorocatechol: Another fluorinated catechol derivative with the fluorine atom in the meta position.
2-Fluorocatechol: A derivative with the fluorine atom in the ortho position.
Fluorophenols: Compounds where the fluorine atom is attached to a phenol ring instead of a catechol ring.
Uniqueness: 4-Fluorocatechol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Compared to other fluorinated catechols, it exhibits distinct properties in terms of oxidation and substitution reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGQJUHSAGJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190146 | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-32-8 | |
| Record name | 4-Fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
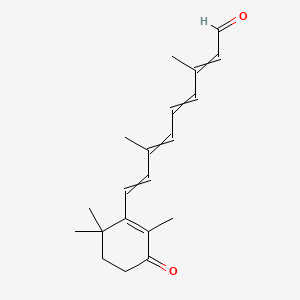

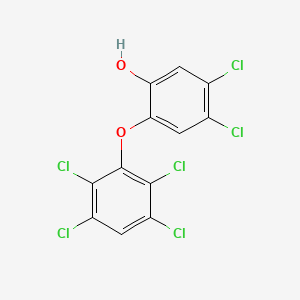
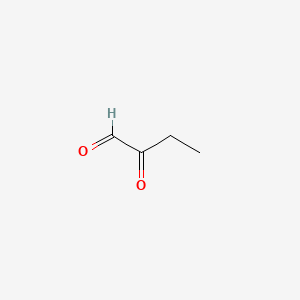
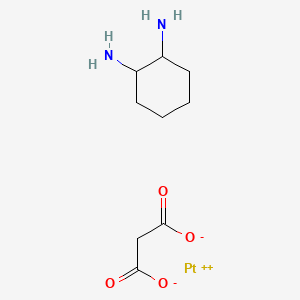
![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)
![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)
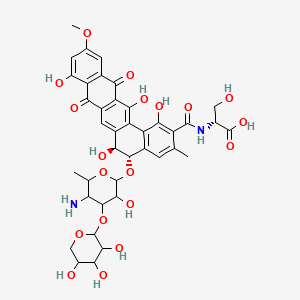
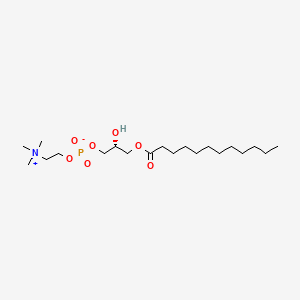

![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B1207836.png)
